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For Researchers, Scientists, and Drug Development Professionals

Sorting Nexin 7 (SNX7) is a member of the sorting nexin (SNX) family, a group of proteins

characterized by the presence of a Phox (PX) domain that mediates interactions with

phosphoinositides, playing a crucial role in intracellular trafficking. Many SNX proteins,

including SNX7, also feature a Bin/Amphiphysin/Rvs (BAR) domain, which is involved in

sensing and inducing membrane curvature. This guide provides a comparative analysis of

SNX7 orthologs across various species, from single-celled yeast to complex vertebrates,

highlighting conserved structural features, functional roles, and providing key experimental data

and protocols for further investigation.

Structural and Domain Architecture Comparison
SNX7 orthologs exhibit a conserved domain architecture, featuring an N-terminal PX domain

and a C-terminal BAR domain. This structural conservation underscores the fundamental role

of SNX7 in membrane trafficking and remodeling across diverse species.
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387 386 385
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Vps5
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BAR

Domain
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Yes

(predicted)

Yes

(predicted)
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Sequence

Identity to

Human (%)
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~35
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Low
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Homology)

Table 1: Comparison of SNX7 Ortholog Protein Features. This table summarizes the key

structural and sequence features of SNX7 orthologs in selected model organisms. Sequence

identity percentages are approximate and based on BLAST comparisons. The yeast proteins

listed are members of the SNX-BAR family with functional similarities, but are not direct

orthologs of SNX7.

Functional Comparison of SNX7 Orthologs
The functional roles of SNX7 and its related proteins are centered on endosomal sorting and

trafficking, with implications in a variety of cellular processes.
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Table 2: Functional Roles of SNX7 Orthologs. This table outlines the known and predicted

functions of SNX7 orthologs across different species, highlighting both conserved and species-

specific roles.

Gene Expression and Subcellular Localization
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Species
Tissue/Cell Type
Expression

Subcellular Localization

Human

Ubiquitous, with higher

expression in the brain, liver,

and kidney.[11][12]

Cytoplasm, early endosomes,

and multivesicular bodies.[6]

Mouse

Broadly expressed, with

notable expression in the brain

and during embryonic

development.[13][14]

Expected to be similar to

human (cytoplasmic and

endosomal).

Zebrafish

Expressed during early

embryonic development,

particularly in the liver.[15]

Not explicitly determined, but

functional data suggests

endosomal localization.

Drosophila Not well characterized. Predicted to be endosomal.

C. elegans Not well characterized. Predicted to be endosomal.

Yeast Constitutively expressed.
Endosomes and vacuolar

membranes.[2]

Table 3: Expression and Localization of SNX7 Orthologs. This table provides an overview of the

expression patterns and subcellular localization of SNX7 orthologs.

Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental procedures related to SNX7 research,

the following diagrams are provided in DOT language.
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Figure 1: SNX7 in the Autophagy Pathway. This diagram illustrates the role of the SNX4-SNX7
heterodimer in regulating the trafficking of ATG9A-containing vesicles, which is a crucial step

for the assembly of autophagosomes.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.benchchem.com/product/b5420502?utm_src=pdf-body-img
https://www.benchchem.com/product/b5420502?utm_src=pdf-body
https://www.benchchem.com/product/b5420502?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b5420502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Lysate
(containing Protein X and SNX7)

Incubate with
anti-SNX7 Antibody

Add Protein A/G Beads

Wash to remove
non-specific binding

Elute bound proteins

Analyze by
Western Blot / Mass Spec

Click to download full resolution via product page

Figure 2: Co-Immunoprecipitation Workflow. A schematic representation of the experimental

workflow for identifying proteins that interact with SNX7 using co-immunoprecipitation.
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Figure 3: CRISPR/Cas9 Knockout Workflow. This diagram outlines the key steps involved in

generating a SNX7 knockout cell line using the CRISPR/Cas9 gene-editing technology.

Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and

further investigation of SNX7 function.

Co-Immunoprecipitation (Co-IP) for SNX7 Interaction
Partners
Objective: To identify proteins that interact with SNX7 in a cellular context.

Materials:

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors
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Anti-SNX7 antibody (validated for immunoprecipitation)

Isotype control IgG

Protein A/G magnetic beads

Wash buffer (e.g., PBS with 0.1% Tween-20)

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

SDS-PAGE gels and Western blotting apparatus

Mass spectrometer for protein identification

Procedure:

Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Centrifuge to pellet cell debris

and collect the supernatant containing the protein lysate.

Pre-clearing: (Optional but recommended) Add control IgG and Protein A/G beads to the

lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and

discard them.

Immunoprecipitation: Add the anti-SNX7 antibody or isotype control IgG to the pre-cleared

lysate and incubate overnight at 4°C with gentle rotation.

Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4

hours at 4°C.

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the

beads 3-5 times with cold wash buffer to remove unbound proteins.

Elution: Elute the bound proteins from the beads using elution buffer. For Western blot

analysis, proteins can be directly eluted in SDS-PAGE sample buffer by boiling. For mass

spectrometry, use a compatible elution buffer.

Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected

interacting partners or by mass spectrometry for unbiased identification of the SNX7
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interactome.

CRISPR/Cas9-Mediated Knockout of SNX7
Objective: To generate a stable SNX7 knockout cell line for functional studies.

Materials:

Cas9 expression vector (e.g., lentiCRISPRv2)

sgRNA expression vector or synthetic sgRNA targeting a specific exon of the SNX7 gene

Lipofectamine or other transfection reagent

Puromycin or other selection agent (if using a vector with a resistance marker)

Genomic DNA extraction kit

PCR primers flanking the sgRNA target site

T7 Endonuclease I or Sanger sequencing for mutation detection

Anti-SNX7 antibody for Western blot validation

Procedure:

sgRNA Design: Design and validate sgRNAs targeting an early exon of the SNX7 gene to

induce a frameshift mutation.

Transfection: Co-transfect the Cas9 and sgRNA expression vectors into the target cell line

using a suitable transfection method.

Selection: If using a vector with a selectable marker, apply the appropriate selection agent

(e.g., puromycin) to enrich for transfected cells.

Clonal Isolation: Isolate single cells by limiting dilution or FACS to establish clonal cell lines.

Genotyping: Extract genomic DNA from individual clones. Amplify the region targeted by the

sgRNA by PCR. Detect mutations using the T7 Endonuclease I assay or by Sanger

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.benchchem.com/product/b5420502?utm_src=pdf-body
https://www.benchchem.com/product/b5420502?utm_src=pdf-body
https://www.benchchem.com/product/b5420502?utm_src=pdf-body
https://www.benchchem.com/product/b5420502?utm_src=pdf-body
https://www.benchchem.com/product/b5420502?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b5420502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


sequencing of the PCR products.

Validation of Knockout: Confirm the absence of SNX7 protein expression in knockout clones

by Western blotting.

Phenotypic Analysis: Use the validated SNX7 knockout cell line to investigate the functional

consequences of SNX7 loss.

siRNA-Mediated Knockdown of SNX7
Objective: To transiently reduce the expression of SNX7 for short-term functional assays.

Materials:

Validated siRNAs targeting SNX7 mRNA

Non-targeting control siRNA

Lipofectamine RNAiMAX or other siRNA transfection reagent

Opti-MEM or other serum-free medium

RT-qPCR reagents for measuring mRNA levels

Anti-SNX7 antibody for Western blot analysis

Procedure:

Cell Seeding: Seed cells in antibiotic-free medium to be 30-50% confluent at the time of

transfection.

siRNA-Lipid Complex Formation: Dilute the SNX7 siRNA or control siRNA in Opti-MEM. In a

separate tube, dilute the transfection reagent in Opti-MEM. Combine the diluted siRNA and

transfection reagent and incubate at room temperature for 5-20 minutes to allow complex

formation.

Transfection: Add the siRNA-lipid complexes to the cells in fresh antibiotic-free medium.
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Incubation: Incubate the cells for 24-72 hours, depending on the cell type and the stability of

the SNX7 protein.

Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at both the

mRNA level (by RT-qPCR) and the protein level (by Western blotting).

Functional Assay: Perform the desired functional assay within the optimal window of SNX7
knockdown.

This comparative guide provides a foundational understanding of SNX7 orthologs across

different species. The provided data and protocols serve as a valuable resource for

researchers aiming to further elucidate the intricate roles of this conserved protein in cellular

trafficking and disease.

Need Custom Synthesis?
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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